Cyanophos is an organothiophosphate cholinesterase inhibitor (O,O-dimethyl O-(4-cyanophenyl) phosphorothioate) utilized primarily as an analytical reference standard, an immunoassay cross-reactivity benchmark, and an agrochemical model compound [1]. Characterized by a molecular weight of 243.22 g/mol and an experimental log Kow of 2.71, it exists as a yellow to reddish-yellow transparent liquid at room temperature [1]. For procurement purposes, its value lies in its moderate water solubility (46 mg/L at 30 °C) and complete miscibility in standard laboratory solvents such as methanol, acetone, and chloroform, enabling the preparation of highly concentrated, stable stock solutions for LC-MS and GC-MS calibration workflows [1].
Substituting Cyanophos with structurally similar organophosphates like Parathion or Fenitrothion introduces severe handling and analytical discrepancies [1]. While Parathion shares the O,O-dimethyl phosphorothioate core, its extreme mammalian toxicity mandates stringent biosafety protocols, whereas Cyanophos offers a significantly wider safety margin for laboratory handling [2]. Furthermore, replacing the cyano group of Cyanophos with the nitro group of Fenitrothion drastically alters antibody recognition profiles; Cyanophos exhibits negligible cross-reactivity in Parathion-targeted immunoassays [3]. Consequently, using generic OP substitutes compromises the validation of highly specific biosensors and forces laboratories to adopt unnecessary safety overheads.
When procuring organophosphates for in vitro or in vivo acetylcholinesterase (AChE) inhibition modeling, handling safety is a primary cost and compliance driver. Cyanophos demonstrates an oral LD50 in rats of 610 to 710 mg/kg[1]. In stark contrast, the benchmark comparator Parathion exhibits an oral LD50 of approximately 2 mg/kg in rats, classifying it as extremely hazardous [2]. This provides Cyanophos with an approximate 300-fold wider safety margin for oral exposure.
| Evidence Dimension | Acute Oral Toxicity (LD50) |
| Target Compound Data | 610 - 710 mg/kg (Rat) |
| Comparator Or Baseline | Parathion (~2 mg/kg, Rat) |
| Quantified Difference | ~300-fold reduction in acute oral toxicity |
| Conditions | In vivo mammalian toxicity assays (rat, oral gavage) |
Enables laboratories to conduct AChE inhibition studies and standard preparations with significantly reduced acute exposure risks and lower regulatory overhead compared to WHO Class Ia organophosphates.
Validating the specificity of novel diagnostic tools requires structurally similar but immunologically distinct negative controls. In bio-barcode immunoassays and phage ELISAs engineered to detect Parathion (IC50 = 1.75 μg/kg), Cyanophos exhibits a cross-reactivity of less than 0.1% [1]. This near-zero binding affinity is driven by the para-cyano substitution, which effectively evades antibodies raised against the para-nitro group of Parathion and Fenitrothion.
| Evidence Dimension | Antibody Cross-Reactivity |
| Target Compound Data | <0.1% cross-reactivity |
| Comparator Or Baseline | Parathion (100% baseline reactivity) |
| Quantified Difference | >99.9% reduction in antibody binding affinity |
| Conditions | Bimetallic nanozyme-catalyzed bio-barcode immunoassay targeting Parathion |
Validates Cyanophos as a critical negative-control reference material for rigorously testing the selectivity of next-generation OP biosensors and diagnostic kits.
For long-term aquatic toxicity and bioremediation modeling, the stability of the target compound dictates the viable experimental window. Cyanophos demonstrates a degradation half-life of 8.8 to 24.5 days in water-sediment systems under UV/solar irradiation [1]. Conversely, the related organothiophosphate Fenitrothion degrades rapidly in similar aqueous and environmental matrices, with a half-life of only 1 to 2 days [2].
| Evidence Dimension | Aqueous Degradation Half-Life |
| Target Compound Data | 8.8 to 24.5 days |
| Comparator Or Baseline | Fenitrothion (1 to 2 days) |
| Quantified Difference | Up to 12-fold longer persistence in aqueous environments |
| Conditions | Photochemical degradation in water-sediment systems |
Provides a more stable organophosphate model for long-term aquatic toxicity testing and bioremediation assays where rapid degradation would prematurely terminate the experiment.
Because Cyanophos is miscible in standard organic solvents like methanol and chloroform (>50% w/w), it is highly suitable as a neat standard for preparing concentrated, stable stock solutions. This processability makes it an ideal reference material for multi-residue pesticide screening and chromatographic calibration in food safety laboratories [1].
Due to its <0.1% cross-reactivity with Parathion-specific antibodies, Cyanophos is procured to rigorously validate the selectivity of novel enzyme-linked immunosorbent assays (ELISAs) and nanozyme-based biosensors. It ensures that diagnostic tools do not yield false positives when exposed to structurally related but distinct cyano-substituted organophosphates[2].
With an oral LD50 of 610-710 mg/kg in rats, Cyanophos serves as a moderately hazardous alternative to Parathion for in vitro and in vivo toxicological studies. It allows researchers to study organophosphate-induced neurotoxicity and AChE inhibition without incurring the extreme handling risks and regulatory burdens associated with WHO Class Ia compounds[3].
Irritant;Environmental Hazard